Cas no 932-95-6 (2,5-Thiophenedicarboxaldehyde)

2,5-Thiophenedicarboxaldehyde structure
2,5-Thiophenedicarboxaldehyde structure
Nome del prodotto:2,5-Thiophenedicarboxaldehyde
Numero CAS:932-95-6
MF:C6H4O2S
MW:140.159760475159
MDL:MFCD00216592
CID:40316
PubChem ID:24866898

2,5-Thiophenedicarboxaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • Thiophene-2,5-dicarbaldehyde
    • 2,5-Thiophenedicarboxaldehyde
    • 2,5-diformylthiophene
    • Thiophene-2,5-dicarboxaldehyde
    • 2,5-Thienodicarboxaldehyde
    • 2,5-Thiophenedial
    • 2,5-Thiophenedicarbaldehyde
    • Thiophene-2,5-dialdehyde
    • OTMRXENQDSQACG-UHFFFAOYSA-N
    • 2,5-Diformylthiophen
    • BIDD:GT0835
    • 2,5-thiophene dicarboxaldehyde
    • BCP27894
    • 3546AF
    • STL324623
    • SBB000080
    • FCH1114698
    • 2,5-THIOPHENENEDICARBOXALDEHYDE
    • OR
    • A844510
    • SCHEMBL178830
    • EN300-624191
    • FT-0600251
    • 932-95-6
    • AM20080613
    • AS-38473
    • 2,5-Thiophenedicarboxaldehyde, 99%
    • CHEMBL2229528
    • MFCD00216592
    • AKOS015855708
    • DTXSID50343151
    • InChI=1/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4
    • AC-5193
    • CS-W016463
    • DB-005145
    • XH0625
    • MDL: MFCD00216592
    • Inchi: 1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H
    • Chiave InChI: OTMRXENQDSQACG-UHFFFAOYSA-N
    • Sorrisi: O=CC1=CC=C(C=O)S1

Proprietà calcolate

  • Massa esatta: 139.993201g/mol
  • Carica superficiale: 0
  • XLogP3: 1.2
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 2
  • Massa monoisotopica: 139.993201g/mol
  • Massa monoisotopica: 139.993201g/mol
  • Superficie polare topologica: 62.4Ų
  • Conta atomi pesanti: 9
  • Complessità: 110
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Yellow to Brown Solid
  • Densità: 1.327 (estimate)
  • Punto di fusione: 115-117 °C (lit.)
  • Punto di ebollizione: 226.66°C (rough estimate)
  • Punto di infiammabilità: 136.5°C
  • Indice di rifrazione: 1.5300 (estimate)
  • PSA: 62.38000
  • LogP: 1.37310
  • FEMA: 3184
  • Solubilità: Non determinato

2,5-Thiophenedicarboxaldehyde Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Condizioni di conservazione:2-8 °C

2,5-Thiophenedicarboxaldehyde Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

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2,5-Thiophenedicarboxaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  -70 °C; 1 h, -70 °C
1.2 -70 °C; -70 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Optically rewritable transparent liquid crystal displays enabled by light-driven chiral fluorescent molecular switches
Li, Juntao; Bisoyi, Hari Krishna; Tian, Jiajun; Guo, Jinbao; Li, Quan, Advanced Materials (Weinheim, 2019, 31(10),

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C → 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ;  -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
Riferimento
The synthesis of π-electron molecular rods with a thiophene or thieno[3,2-b]thiophene core unit and sulfur alligator clips
Seidler, Arnost; Svoboda, Jiri; Dekoj, Vaclav; Chocholousova, Jana Vacek; Vacek, Jaroslav; et al, Tetrahedron Letters, 2013, 54(22), 2795-2798

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 15 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Riferimento
Preparation of (heterocyclylcarbonyl)aspartic acid derivatives as caspase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, reflux
1.2 Solvents: Hexane ;  1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Pi-Extended Ethynyl 21,23-Dithiaporphyrins: A Synthesis and Comparative Study of Electrochemical, Optical, and Self-Assembling Properties
Bromby, Ashley D.; Keller, Samantha N.; Bozek, Kevin J. A.; Williams, Vance E.; Sutherland, Todd C., Journal of Organic Chemistry, 2015, 80(19), 9401-9409

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 1.5 h, -78 °C
1.2 -78 °C; -78 °C → rt; 30 min, rt
1.3 Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Selective Anionic Polymerization of 2,5-Divinylthiophene Derivatives
Goseki, Raita ; Oguri, Ayaka; Kurishiba, Yuki; Ishizone, Takashi, Macromolecules (Washington, 2021, 54(17), 8173-8181

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
Preparation of 2,5-thiophenedicarboxaldehyde
Sone, Cho, Bulletin of the Chemical Society of Japan, 1964, 37(8), 1197-1200

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  rt; 1.5 h, reflux
1.2 Solvents: Tetrahydrofuran ;  1.5 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, rt
Riferimento
New core-substituted with electron-donating group 1,8-naphthalimides towards optoelectronic applications
Schab-Balcerzak, Ewa; Siwy, Mariola; Filapek, Michal; Kula, Slawomir; Malecki, Grzegorz; et al, Journal of Luminescence, 2015, 166, 22-39

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Lithium acetate ,  Manganese oxide (MnO2) Solvents: Dichloromethane ;  4 h, 25 °C
Riferimento
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex
Alammari, Abdullah Saleh; Al-Majid, Abdullah Mohammed; Barakat, Assem ; Alshahrani, Saeed; Ali, Mohammad; et al, Catalysts, 2021, 11(10),

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  rt
Riferimento
Controlling the Thermoelectric Properties of Thiophene-Derived Single-Molecule Junctions
Chang, William B.; Mai, Cheng-Kang; Kotiuga, Michele; Neaton, Jeffrey B.; Bazan, Guillermo C.; et al, Chemistry of Materials, 2014, 26(24), 7229-7235

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  20 min, -30 °C
1.2 Reagents: Butyllithium ;  -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C
1.3 Solvents: Tetrahydrofuran ;  12 h, rt
Riferimento
Preparation of photovoltaic bulk phase material based on rhodanine and application thereof in organic solar cell
, China, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  rt; 40 °C → reflux; 30 min, reflux
1.2 Solvents: Tetrahydrofuran ;  reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C → -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 6
Riferimento
Organic electroluminescent elements containing thiophene-imidazol compounds, displays having them, and image sensors having them
, Japan, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt; 1 h, rt
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water ;  pH 7
Riferimento
Linear and nonlinear luminescence properties of thiophene based materials
Lu, Ping; Xia, Guang Ming, Journal of the Serbian Chemical Society, 2005, 70(2), 201-208

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  30 min, -78 °C; 30 min, -78 °C
1.2 -78 °C; overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C → rt
Riferimento
Sulfur Containing Stable Unsubstituted Heptacene Analogs
De, Puran K.; Neckers, Douglas C., Organic Letters, 2012, 14(1), 78-81

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Nitric acid
Riferimento
Addition of aldehydes to activated double bonds, VIII. Addition of thiophenecarbaldehydes to activated double bonds and desulfurizing hydrogenation of the addition products
Stetter, Hermann; Rajh, Bert, Chemische Berichte, 1976, 109(2), 534-40

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0.5 h, -78 °C
1.2 0.5 h, -78 °C; overnight, rt
Riferimento
Preparation and purpose of isoindigo conjugated polymer containing thiophene as spatial isolation group
, China, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, rt; rt → -78 °C
1.2 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
Single- and two-photon excited fluorescence of a new thiophene derivative
Lu, Ping; Wang, Fei; Xia, Guangming, Jinan Daxue Xuebao, 2004, 18(4), 350-352

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, 70 °C
1.2 Reagents: Hydrochloric acid ;  70 °C → rt; 0.5 h, rt
Riferimento
Preparation of two-dimensional strong fluorescent polyaniline material with metal ion detection performance
, China, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  rt → 50 °C; 1 h, 50 °C
1.2 Solvents: Tetrahydrofuran ;  rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Symmetric 32π (1.0.1.0.1.0.1) Core-Modified Heptaphyrins from Asymmetric Building Block
Gupta, Prachi; Anand, Venkataramanarao G., Organic Letters, 2021, 23(9), 3481-3485

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; 12 h, rt
1.3 Reagents: Water
Riferimento
Thiophene-cored isoindigo derivative-thiophene copolymer, and preparing method and application thereof
, China, , ,

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane
Riferimento
Exchange Interactions between Two Nitronyl Nitroxide or Iminyl Nitroxide Radicals Attached to Thiophene and 2,2'-Bithienyl Rings
Mitsumori, Teruyuki; Inoue, Katsuya; Koga, Noboru; Iwamura, Hiizu, Journal of the American Chemical Society, 1995, 117(9), 2467-78

2,5-Thiophenedicarboxaldehyde Raw materials

2,5-Thiophenedicarboxaldehyde Preparation Products

2,5-Thiophenedicarboxaldehyde Letteratura correlata

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